
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with methyl groups at positions 1 and 5, and quinone functionalities at positions 4 and 8. The naphthyridine scaffold is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This reaction typically employs glycerol as a solvent and catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of catalytic palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can be tailored to achieve efficient production while minimizing by-products and waste.
化学反应分析
Types of Reactions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone undergoes various chemical reactions, including:
Oxidation: The quinone functionalities can undergo redox reactions, making the compound useful in electron transfer processes.
Reduction: Reduction of the quinone groups can lead to the formation of hydroquinone derivatives.
Substitution: The methyl groups and quinone functionalities can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
科学研究应用
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,5-Dimethyl-1,5-naphthyridine-4,8-quinone involves its interaction with various molecular targets and pathways. The quinone functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of signaling pathways, leading to antiproliferative and antibacterial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
相似化合物的比较
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct biological activities.
4,5-Dimethyl-1,8-naphthyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Fused 1,5-Naphthyridines: Compounds with additional fused rings, offering unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and quinone functionalities, which contribute to its diverse reactivity and wide range of applications.
属性
CAS 编号 |
63086-89-5 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
1,5-dimethyl-1,5-naphthyridine-4,8-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-5-3-8(14)10-9(11)7(13)4-6-12(10)2/h3-6H,1-2H3 |
InChI 键 |
VZDXINJQSNWMFY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=O)C2=C1C(=O)C=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


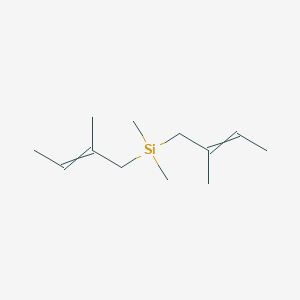
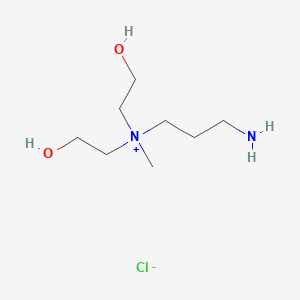
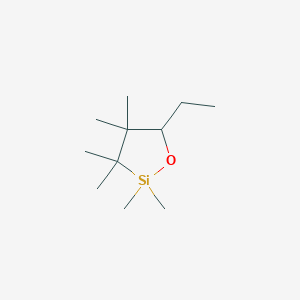
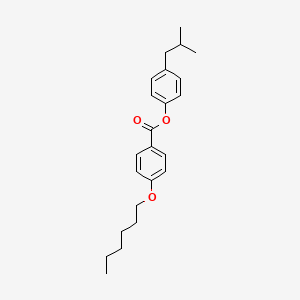
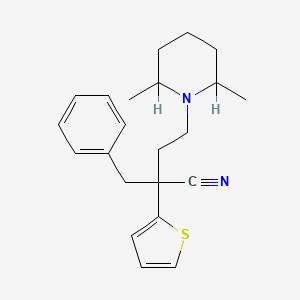


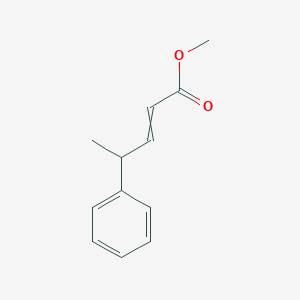
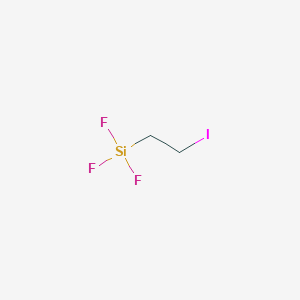
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

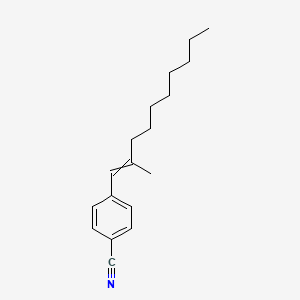
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
